molecular formula C25H24N2O2S B2690415 (Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1025301-62-5

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2690415
CAS No.: 1025301-62-5
M. Wt: 416.54
InChI Key: WSULMIQFFYUHLV-QPLCGJKRSA-N
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Description

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative intended for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry due to their diverse biological activities and privileged structural motifs. The benzothiazole core is a well-established scaffold known for its rigidity, planarity, and electronic properties, which facilitate interactions with various biological targets . The molecular structure of this compound incorporates a benzylidene bridge and a 2-ethoxyethyl side chain, functional groups that can be leveraged to tune physicochemical properties and explore structure-activity relationships (SAR). Researchers are investigating similar benzothiazole-based molecules for a range of potential applications, including enzyme inhibition studies . The presence of multiple hydrogen bond acceptors and donors, along with an aromatic system, makes this compound a valuable intermediate for constructing more complex molecules in drug discovery and chemical biology. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct their own stability, solubility, and safety assessments prior to use.

Properties

IUPAC Name

4-benzyl-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-2-29-17-16-27-22-10-6-7-11-23(22)30-25(27)26-24(28)21-14-12-20(13-15-21)18-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSULMIQFFYUHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be achieved through several synthetic routes. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the intermediate N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further reacted with an ethoxyethyl group to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole ring. Common reagents for these reactions include halides and amines.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide:

Mechanism of Action

The mechanism of action of (Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound may inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival. It can also induce apoptosis (programmed cell death) by activating caspases and other pro-apoptotic proteins . In inflammatory conditions, the compound may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby modulating the inflammatory response .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes structural differences and key properties of analogous compounds:

Compound Name (Reference) Core Structure Thiazole/Thiadiazole Substituents Benzamide Substituents Key Properties/Applications
Target Compound (Hypothetical) Benzo[d]thiazol-2(3H)-ylidene 3-(2-ethoxyethyl) 4-benzyl N/A (structural focus)
4c1 () Benzo[d]thiazole 3-(3-morpholinopropyl) Quinolinium group Antibacterial activity; 61% yield
6 () Thiadiazole 5-isoxazol-5-yl, 3-phenyl Benzamide mp 160°C; IR C=O at 1606 cm⁻¹
(Z)-N-[3-(2-Methoxyphenyl)... () Dihydrothiazole 3-(2-methoxyphenyl), 4-phenyl 4-methyl Crystallinity (bond angles ~121°)
4-(azepan-1-ylsulfonyl)-... () Benzo[d]thiazole 3-ethyl, 4-fluoro 4-(azepan-1-ylsulfonyl) Sulfonyl group enhances polarity

Key Observations :

Thiadiazole derivatives () exhibit lower melting points (~160°C) due to reduced planarity .

Substituent Effects: Solubility: The 2-ethoxyethyl group (target compound) may provide better solubility than morpholinopropyl () or sulfonyl groups () due to its flexible ether chain . Electronic Effects: The 4-benzyl group (target compound) is electron-donating, contrasting with electron-withdrawing sulfonyl groups (), which could alter reactivity or binding interactions .

Stereochemistry :

  • The Z-configuration in the target compound and ’s analog ensures a planar imine bond, critical for conjugation and intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O4S2C_{23}H_{28}N_{2}O_{4}S_{2}, with a molecular weight of 460.61 g/mol. The compound features a benzamide structure linked to a benzothiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inducing apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
This compoundTBDTBDTBD

The specific IC50 values for this compound remain to be established through experimental assays.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, including resistant isolates.

Table 2: Antimicrobial Activity of Related Benzothiazole Compounds

CompoundTarget OrganismMIC (µg/ml)
Compound AStaphylococcus aureus15
Compound BEscherichia coli20
Compound CCandida albicans10

These findings suggest that the presence of the benzothiazole moiety enhances the antimicrobial efficacy of the compounds.

Structure-Activity Relationships (SAR)

The structure-activity relationships of benzothiazole derivatives indicate that modifications on the benzene ring and the thiazole ring significantly influence their biological activity. For example, substituents that enhance lipophilicity often correlate with increased potency against cancer cell lines.

Case Studies

  • Study on Procaspase Activation :
    A study published PMC detailed the mechanism through which certain benzothiazole derivatives activate procaspase-3, leading to enhanced apoptosis in canc

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Citation
Metal-free three-componentEt₃N, H₂O, 80°C85
Acid-catalyzed cyclizationCH₃COOH, NaOAc, reflux85
TBHP-mediated oxidationTBHP, MeOH, reflux95

Basic: How is the structural confirmation of this compound achieved?

Answer:
Structural elucidation relies on:

  • NMR spectroscopy : Distinct ¹H and ¹³C NMR signals for the benzamide carbonyl (δ ~165-170 ppm), thiazole ring protons (δ ~6.5-8.5 ppm), and ethoxyethyl side-chain (δ ~1.2-1.4 ppm for CH₃, δ ~3.4-3.7 ppm for OCH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₂₅N₂O₂S: 441.1634; observed: 441.1632) .
  • X-ray crystallography : For unambiguous Z-configuration assignment, as demonstrated in related benzothiazolylidene benzamides .

Advanced: What computational strategies are used to predict reactivity or binding interactions of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the thiazole ring’s electron-deficient nature enhances reactivity toward nucleophiles .
  • Molecular docking : Screens potential biological targets (e.g., enzymes or receptors) by simulating interactions between the compound’s benzamide moiety and active-site residues. Related compounds show affinity for kinases and antimicrobial targets .
  • Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes in simulated physiological conditions .

Advanced: How can reaction mechanisms for its synthesis be experimentally validated?

Answer:

  • Isotopic labeling : Tracking ¹³C or ¹⁵N in intermediates to confirm cyclization pathways .
  • Control experiments : Omitting key reagents (e.g., Et₃N in the three-component reaction) to identify essential steps .
  • Kinetic studies : Monitoring reaction progress via TLC or HPLC to determine rate-determining steps (e.g., thiourea formation vs. cyclization) .

Basic: What are the critical spectroscopic markers for quality control during synthesis?

Answer:
Key markers include:

  • IR spectroscopy : Stretching vibrations for amide C=O (~1670 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
  • ¹H NMR : Integration ratios for ethoxyethyl protons (CH₃CH₂O: 3H triplet, δ ~1.2 ppm; OCH₂: 4H quartet, δ ~3.4-3.7 ppm) .
  • LC-MS : Purity assessment (>95%) and detection of byproducts (e.g., uncyclized intermediates) .

Advanced: How can reaction conditions be optimized to enhance yield or selectivity?

Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency compared to acetic acid .
  • Catalyst variation : Substituting Et₃N with DBU (1,8-diazabicycloundec-7-ene) to accelerate SNAr displacement in three-component reactions .
  • Temperature modulation : Lowering reaction temperature to ~60°C reduces side reactions (e.g., over-oxidation) in TBHP-mediated syntheses .

Q. Table 2: Optimization Parameters

ParameterEffect on Yield/SelectivityCitation
Solvent (DMF vs. AcOH)+15% yield in DMF
Catalyst (DBU vs. Et₃N)Faster kinetics with DBU
Temperature (60°C vs. 80°C)Reduced byproduct formation

Advanced: What biological activities are hypothesized for this compound based on structural analogs?

Answer:

  • Antimicrobial activity : Analogous thiazole-quinolinium derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Enzyme inhibition : Fluorinated benzothiazoles show α-glucosidase inhibition (IC₅₀ ~12 µM), suggesting antidiabetic potential .
  • Anticancer potential : Pyrimidine-benzamide hybrids inhibit kinase pathways (e.g., CDK4/6) with IC₅₀ < 1 µM .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Column chromatography : Silica gel with hexane/EtOAc gradients (e.g., 20:80 → 50:50) to separate geometric isomers .
  • Recrystallization : Ethanol or methanol for high-purity crystals (>98%) .
  • Prep-HPLC : For scale-up purification using C18 columns and acetonitrile/water mobile phases .

Advanced: How can data contradictions in spectral or biological results be resolved?

Answer:

  • Reproducibility checks : Repeating synthesis under inert (N₂/Ar) conditions to rule out oxidation artifacts .
  • 2D NMR (COSY, NOESY) : Resolving overlapping signals (e.g., benzyl vs. ethoxyethyl protons) .
  • Biological triplicates : Conducting assays in triplicate with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

  • Flow chemistry : Continuous processing minimizes exothermic risks in large-scale cyclization .
  • Catalyst immobilization : Silica-supported Et₃N improves recyclability and reduces waste .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression for real-time adjustments .

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